2-[(4-bromobenzyl)sulfanyl]-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3-(2-METHYLPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound with a unique structure that includes a spirocyclic system, a quinazoline moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3-(2-METHYLPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multiple steps, including the formation of the spirocyclic system and the introduction of the bromophenyl and methylphenyl groups. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the bromophenyl group and other aromatic systems under mild conditions.
Nucleophilic substitution: This step introduces the sulfanyl group into the molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3-(2-METHYLPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazoline moiety can be reduced under specific conditions.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3-(2-METHYLPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3-(2-METHYLPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting their activity by interacting with the active site.
Modulating protein-protein interactions: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3-(2-METHYLPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is unique due to its spirocyclic structure and the presence of both bromophenyl and methylphenyl groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C31H29BrN2OS |
---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(2-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C31H29BrN2OS/c1-21-9-3-6-12-26(21)34-29(35)27-28(33-30(34)36-20-22-13-15-24(32)16-14-22)25-11-5-4-10-23(25)19-31(27)17-7-2-8-18-31/h3-6,9-16H,2,7-8,17-20H2,1H3 |
InChI Key |
XAKLPBVYEBSLME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC6=CC=C(C=C6)Br |
Origin of Product |
United States |
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